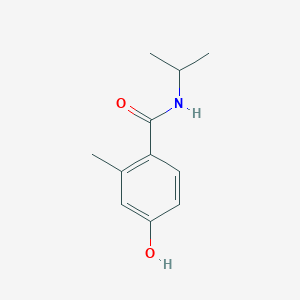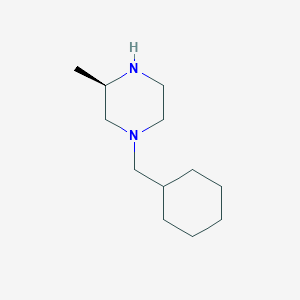
4',5'-Dibromo-2'-fluorophenacyl bromide
Descripción general
Descripción
4,5'-Dibromo-2'-fluorophenacyl bromide (DBF) is an organobromide compound with a wide range of applications in research and industry. It is used as a reagent in organic synthesis, a catalyst in the production of polymers, and as a biocidal agent. DBF is also used in various scientific research applications, such as for the synthesis of proteins and peptides, the formation of metal complexes, and the study of enzyme-catalyzed reactions.
Aplicaciones Científicas De Investigación
4',5'-Dibromo-2'-fluorophenacyl bromide is used in various scientific research applications, such as for the synthesis of proteins and peptides, the formation of metal complexes, and the study of enzyme-catalyzed reactions. It is also used as a reagent in organic synthesis, a catalyst in the production of polymers, and as a biocide.
Mecanismo De Acción
4',5'-Dibromo-2'-fluorophenacyl bromide acts as an electrophile, forming a covalent bond with a nucleophile. It is activated by the presence of an acidic group, such as a carboxylic acid or a sulfonic acid, which facilitates the reaction. The reaction is reversible, and 4',5'-Dibromo-2'-fluorophenacyl bromide can be regenerated from the reaction product.
Biochemical and Physiological Effects
4',5'-Dibromo-2'-fluorophenacyl bromide has been found to be toxic to a variety of organisms, including bacteria, fungi, and plants. It has been shown to cause DNA damage and cell death in mammalian cells. It has also been found to inhibit the activity of enzymes, such as proteases and phosphatases, and to interfere with cell signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4',5'-Dibromo-2'-fluorophenacyl bromide in laboratory experiments include its low cost, its availability, and its stability. The main limitation of 4',5'-Dibromo-2'-fluorophenacyl bromide is its toxicity, which can be minimized by using appropriate safety protocols.
Direcciones Futuras
Future research on 4',5'-Dibromo-2'-fluorophenacyl bromide could focus on developing safer and more efficient methods of synthesis and application. It could also be used to study the effects of 4',5'-Dibromo-2'-fluorophenacyl bromide on other organisms, such as insects and fish. Additionally, further research could be done on the biochemical and physiological effects of 4',5'-Dibromo-2'-fluorophenacyl bromide, as well as its potential applications in medicine and agriculture. Finally, research could be done to explore the potential of 4',5'-Dibromo-2'-fluorophenacyl bromide as a biocide or to develop new ways to use it in industry.
Propiedades
IUPAC Name |
2-bromo-1-(4,5-dibromo-2-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br3FO/c9-3-8(13)4-1-5(10)6(11)2-7(4)12/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIBYMRJBAZIEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)F)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br3FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4',5'-Dibromo-2'-fluorophenacyl bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3S)-3-methyl-1-[(oxan-4-yl)methyl]piperazine](/img/structure/B1411171.png)

![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N-[(dimethylamino)methylidene]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B1411178.png)

![8-Chloro-3,6-bis(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B1411180.png)
![8-Chloro-3-(methylthio)-6-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B1411181.png)





![6-ethoxyspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride salt](/img/structure/B1411192.png)
